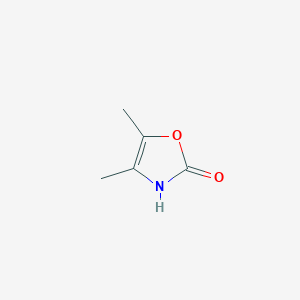

4,5-Dimethyl-1,3-oxazol-2(3h)-one

Beschreibung

Systematic Nomenclature and Synonyms

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the preferred name being 4,5-dimethyl-3H-1,3-oxazol-2-one. This naming convention accurately reflects the position of the methyl substituents and the location of the carbonyl group within the oxazole ring system. The compound exists under several synonymous designations that are recognized across different chemical databases and suppliers. According to multiple chemical databases, the compound is also known as this compound, utilizing lowercase notation for the position indicator. Additional synonymous names include 4,5-dimethyloxazol-2(3H)-one and 4,5-dimethyl-2,3-dihydro-1,3-oxazol-2-one, which emphasize different aspects of the ring structure and substitution pattern.

The systematic naming reflects the compound's classification as an oxazolone, which is a specific subclass of oxazole derivatives characterized by the presence of a carbonyl group incorporated into the ring system. The numbering system used in the nomenclature follows standard heterocyclic chemistry conventions, where the oxygen atom is assigned position 1, the nitrogen atom position 3, and the carbonyl carbon position 2. The methyl groups are accordingly positioned at carbons 4 and 5 of the ring system. This standardized nomenclature ensures consistent identification across various chemical literature sources and regulatory databases.

| Systematic Name | Alternative Designations |

|---|---|

| 4,5-dimethyl-3H-1,3-oxazol-2-one | Primary International Union of Pure and Applied Chemistry name |

| This compound | Common database variant |

| 4,5-dimethyloxazol-2(3H)-one | Simplified nomenclature |

| 4,5-dimethyl-2,3-dihydro-1,3-oxazol-2-one | Emphasizing saturated nature |

Molecular Formula and Weight

The molecular formula of this compound is established as C₅H₇NO₂, representing a compact heterocyclic structure with specific atomic composition. This formula indicates the presence of five carbon atoms, seven hydrogen atoms, one nitrogen atom, and two oxygen atoms, arranged in a characteristic oxazolone configuration. The molecular weight has been precisely determined as 113.11 grams per mole, making it a relatively small organic molecule suitable for various synthetic applications. The molecular composition reflects the compound's classification as a substituted oxazole derivative, with the empirical formula providing essential information for stoichiometric calculations in synthetic procedures.

The molecular structure can be represented through various chemical notation systems that provide detailed information about atomic connectivity and spatial arrangement. The Simplified Molecular Input Line Entry System representation is documented as CC1=C(OC(=O)N1)C, which clearly illustrates the ring structure and substituent positions. The International Chemical Identifier string provides comprehensive structural information: InChI=1S/C5H7NO2/c1-3-4(2)8-5(7)6-3/h1-2H3,(H,6,7), offering a standardized method for computational chemical analysis. These molecular descriptors are essential for database searches, computational modeling, and structure-activity relationship studies.

Eigenschaften

IUPAC Name |

4,5-dimethyl-3H-1,3-oxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-3-4(2)8-5(7)6-3/h1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHVEEHRWSWVGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10299367 | |

| Record name | 4,5-dimethyl-1,3-oxazol-2(3h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59167-68-9 | |

| Record name | NSC129749 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129749 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-dimethyl-1,3-oxazol-2(3h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Cyclization of Appropriate Precursors

One common approach involves the cyclization of amino acid derivatives or related precursors that contain both amine and carboxyl functionalities, enabling intramolecular ring closure to form the oxazolone ring.

- Starting materials : α-amino acids or their derivatives with methyl substituents at the 4 and 5 positions.

- Cyclization agents : Acid catalysts or dehydrating agents to promote ring closure.

- Solvents : Organic solvents such as tert-butanol have been found advantageous due to their low tendency to form side products and good solubility properties.

- Conditions : Mild heating (room temperature to 50 °C) to facilitate cyclization without decomposition.

Halogenation and Subsequent Thiourea Reaction (Patent US8921572B2)

Although this patent primarily describes the preparation of 5,5-disubstituted 4,5-dihydroisoxazole derivatives, the methodology provides insight into related heterocyclic ring formation that can be adapted for oxazolone synthesis.

Step i: Halogenation

- The precursor compound is halogenated using reagents such as elemental chlorine, bromine, or N-bromosuccinimide (NBS).

- Solvents like tert-butanol or chlorinated hydrocarbons (chlorobenzene, chloroform) are used.

- Reaction temperature ranges from -30 °C to 150 °C, preferably 0 to 30 °C.

- Monitoring by HPLC ensures complete conversion.

Step ii: Reaction with Thiourea

- The halogenated intermediate reacts with thiourea to form the desired heterocyclic compound.

- Thiourea is added in equimolar or slight excess amounts.

- Reaction temperature is maintained between 0 °C and 100 °C, preferably room temperature to 50 °C.

- The product precipitates and can be purified by recrystallization.

This two-step process, including halogenation and nucleophilic substitution, can be adapted for oxazolone ring synthesis by selecting appropriate precursors and reaction conditions.

Oxidative Cyclization Using Brominating Agents and Oxone

A recent study on fused oxazole derivatives provides a relevant synthetic strategy that can be adapted for this compound:

- Bromination : Dimedone derivatives are brominated in situ using N-bromosuccinimide (NBS) in a solvent mixture of acetonitrile and water (6:4 v/v), which facilitates the formation of brominated intermediates.

- Oxidative cyclization : Oxone (potassium peroxymonosulfate) is added to promote oxidative ring closure.

- Reaction conditions : Room temperature stirring, monitored by thin-layer chromatography (TLC).

- Yields : High yields (up to 92%) reported for related oxazole derivatives.

- Solvent-free conditions : For some pyrazolo-oxazole derivatives, solvent-free conditions at 50 °C for 2 hours gave optimal yields, suggesting potential for solvent-free synthesis of oxazolones.

Direct Cyclization of Amino Alcohols or Amino Acid Derivatives

- Amino alcohols bearing methyl groups at the 4 and 5 positions can be cyclized under acidic or dehydrating conditions to form the oxazolone ring.

- Common dehydrating agents include phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), or carbodiimides.

- Reaction solvents include dichloromethane, tetrahydrofuran (THF), or acetonitrile.

- Temperature control is critical to avoid side reactions and degradation.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Solvent(s) | Temperature Range | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Cyclization of amino acid derivatives | α-Amino acids with methyl groups | Acid catalyst or dehydrating agent | tert-Butanol, organic solvents | RT to 50 °C | 70-85 | Mild conditions, straightforward ring closure |

| Halogenation + Thiourea reaction (Patent US8921572B2) | Halogenated intermediates | Cl2, Br2, NBS; thiourea | tert-Butanol, chlorinated solvents | -30 °C to 150 °C (halogenation), 0-100 °C (thiourea) | 75-90 | One-pot process possible, purification by recrystallization |

| Oxidative cyclization with NBS and Oxone | Dimedone derivatives | NBS, Oxone | Acetonitrile:Water (6:4) | RT | Up to 92 | High yield, environmentally friendly oxidant, applicable to fused oxazole derivatives |

| Direct cyclization of amino alcohols | Amino alcohols or amino acid derivatives | POCl3, SOCl2, carbodiimides | DCM, THF, acetonitrile | 0-50 °C | 65-80 | Requires careful temperature control, common in lab-scale synthesis |

Research Findings and Notes

- The use of tert-butanol as a solvent is preferred in halogenation steps due to its low reactivity and ability to maintain free-flowing reaction mixtures, minimizing side product formation.

- Halogenation reagents such as N-bromosuccinimide (NBS) and elemental halogens are effective for introducing reactive sites for subsequent cyclization or substitution reactions.

- Oxidative cyclization using Oxone is a green chemistry approach that avoids heavy metal catalysts and harsh conditions, yielding high purity products suitable for pharmaceutical applications.

- Solvent-free conditions have been demonstrated to improve yields and reduce environmental impact in related oxazole syntheses, suggesting potential for adaptation to this compound preparation.

- Monitoring techniques such as HPLC and TLC are essential for optimizing reaction times and ensuring complete conversion without overreaction or decomposition.

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Dimethyl-1,3-oxazol-2(3H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield different reduced forms of the oxazole ring.

Substitution: The methyl groups at positions 4 and 5 can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2,4,5-trione, while substitution reactions can produce a variety of functionalized oxazole derivatives.

Wissenschaftliche Forschungsanwendungen

4,5-Dimethyl-1,3-oxazol-2(3H)-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 4,5-Dimethyl-1,3-oxazol-2(3H)-one involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs Within Oxazolones

In contrast, 4,5-dimethyl-1,3-oxazol-2(3H)-one lacks extended aromatic or polar substituents, making it more suitable as a synthetic building block rather than a bioactive compound .

Comparison with Oxadiazolones

Oxadiazolones, such as 3-(2,4-dichlorophenyl)-5-tert-butyl-1,3,4-oxadiazol-2(3H)-one (oxadiazon) and oxadiargyl (), are structurally distinct due to their six-membered rings and substituents like dichlorophenyl and propargyloxy groups. These compounds exhibit herbicidal activity, attributed to their bulky, electron-withdrawing substituents that enhance binding to plant enzyme targets. In contrast, the smaller methyl groups on this compound likely reduce bioactivity but improve solubility and stability for synthetic applications .

Comparison with Imidazole Derivatives

Imidazole derivatives, such as 3-(1H-imidazol-1-yl)-1,2-propanediol () and the trione compound in , share nitrogen-containing heterocycles but differ in ring structure and functional groups. Imidazoles often exhibit basicity due to the aromatic nitrogen lone pairs, enabling coordination to metal ions or participation in hydrogen bonding. In contrast, oxazolones are less basic but more electrophilic, favoring reactions like ring-opening polymerization or peptide coupling .

Coumarin-Fused Heterocycles

The absence of extended π-systems in this compound limits its optical applications but simplifies its use in straightforward synthetic pathways .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Synthetic Utility : The methyl groups on this compound enhance stability, enabling its use in multistep syntheses without premature ring-opening .

- Bioactivity Limitations : Unlike oxadiazolones or coumarin hybrids, the target compound’s simple structure lacks the substituent diversity required for potent herbicidal or pharmacological activity .

- Reactivity Profile : Compared to imidazoles, oxazolones exhibit higher electrophilicity, making them superior in reactions requiring activated carbonyl groups, such as the formation of amides or esters .

Biologische Aktivität

4,5-Dimethyl-1,3-oxazol-2(3H)-one, a member of the oxazolone family, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a five-membered heterocyclic ring containing nitrogen and oxygen atoms. The presence of methyl groups at positions 4 and 5 contributes to its unique reactivity and biological profile.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study evaluating various oxazolone derivatives, it was found to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy was particularly notable against resistant strains, suggesting its potential as a lead compound in antibiotic development .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various in vitro studies. It has shown cytotoxic effects against several cancer cell lines, including colorectal (HT29) and lung (A549) cancers. The compound's mechanism involves the induction of apoptosis through the activation of caspases and inhibition of anti-apoptotic proteins .

Table 2: Cytotoxicity of this compound

| Cell Line | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| HT29 | 58.4 | 3 |

| A549 | 62.5 | 2.5 |

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This property suggests its potential utility in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of this compound on human colorectal cancer cells (HT29). The results indicated that treatment led to a significant decrease in cell viability and increased apoptosis markers compared to untreated controls . The compound was found to be more effective than standard chemotherapeutic agents like fluorouracil.

Case Study 2: Antibacterial Resistance

Another study evaluated the compound's effectiveness against antibiotic-resistant strains of Staphylococcus aureus. The findings showed that even at low concentrations, this compound inhibited bacterial growth effectively . This highlights its potential role in addressing the growing issue of antibiotic resistance.

Q & A

Q. What are the standard synthetic routes for 4,5-Dimethyl-1,3-oxazol-2(3H)-one, and how can purity be optimized?

A common method involves refluxing precursors in dimethyl sulfoxide (DMSO) followed by recrystallization using water-ethanol mixtures to yield the compound as a light-yellow powder (65% yield). Purity optimization requires careful control of reaction time (e.g., 18-hour reflux) and solvent selection (e.g., DMSO for solubility, ethanol-water for crystallization). Recrystallization from methanol at room temperature is also effective for high-purity crystals .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : To confirm substituent positions (e.g., methyl groups at C4 and C5).

- Mass spectrometry : For molecular weight verification (e.g., monoisotopic mass ~415.05 Da for derivatives).

- X-ray crystallography : To resolve structural ambiguities; SHELX programs (e.g., SHELXL, SHELXT) are widely used for refinement .

Q. What safety protocols are essential when handling this compound?

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (H313/H333 hazards).

- Ventilation : Use fume hoods to avoid inhalation (H333).

- Storage : Keep in airtight containers at room temperature, away from moisture and oxidizing agents .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., bond-length discrepancies) be resolved for this compound derivatives?

Use high-resolution X-ray diffraction data combined with SHELX refinement tools. For example, SHELXL’s robust weighting schemes and constraints improve model accuracy. Twinned crystals may require SHELXE for phase correction. Validate results against computational models (e.g., DFT) to resolve ambiguities .

Q. What strategies mitigate low yields in heterocyclic derivative synthesis (e.g., coupling with pyrazoles or thiazoles)?

- Catalyst optimization : Use copper(I) iodide or cesium fluoride to enhance coupling efficiency.

- Solvent selection : Polar aprotic solvents like DMF or DMSO improve reactivity.

- Stepwise purification : Intermediate isolation via column chromatography before final cyclization .

Q. How can biological activity (e.g., antimicrobial or enzyme inhibition) be systematically evaluated?

- In vitro assays : Use MIC (Minimum Inhibitory Concentration) tests for antimicrobial activity.

- Enzyme kinetics : Monitor inhibition via spectrophotometric methods (e.g., NADH oxidation for dehydrogenase targets).

- Structural analogs : Compare activity trends with derivatives (e.g., 4,5-dimethylthiazole variants) to identify pharmacophores .

Q. What analytical challenges arise in quantifying degradation products under physiological conditions?

- HPLC-MS : Track hydrolytic degradation (e.g., ring-opening in aqueous buffers).

- Stability studies : Use accelerated conditions (e.g., 40°C/75% RH) to predict shelf-life.

- Isotope labeling : -labeled analogs aid in metabolite identification .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.